molecular formula C15H21N3O4S B2574132 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide CAS No. 892266-88-5

4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide

Cat. No.: B2574132
CAS No.: 892266-88-5
M. Wt: 339.41
InChI Key: KJLSVSSAYYCSBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide is a thieno[3,2-d]pyrimidine derivative characterized by a bicyclic thienopyrimidine dione core linked to a butanamide side chain with a 3-ethoxypropyl substituent. The thienopyrimidine scaffold is structurally analogous to benzothieno[3,2-d]pyrimidinones and quinazolinediones, which are known for diverse pharmacological activities, including antiviral and anti-inflammatory effects . The ethoxypropyl group likely enhances solubility and bioavailability compared to shorter alkyl chains, while the butanamide linker may optimize binding to biological targets.

Properties

IUPAC Name

4-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)-N-(3-ethoxypropyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O4S/c1-2-22-9-4-7-16-12(19)5-3-8-18-14(20)13-11(6-10-23-13)17-15(18)21/h6,10H,2-5,7-9H2,1H3,(H,16,19)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLSVSSAYYCSBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)CCCN1C(=O)C2=C(C=CS2)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps starting from readily available starting materials. One common method includes the condensation of a suitable thienopyrimidine derivative with an appropriate butanamide derivative under controlled conditions. The reaction typically requires an organic solvent such as dimethylformamide (DMF) and a base such as potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide is optimized for efficiency and cost-effectiveness. This often involves the use of continuous flow reactors and automated synthesis machinery to ensure precise control over reaction conditions and to maximize yield.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes a variety of chemical reactions including:

  • Oxidation: Conversion to higher oxidation states using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: Reduction to lower oxidation states using reagents such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Replacement of functional groups under nucleophilic or electrophilic conditions.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide (H2O2) in acetic acid (CH3COOH).

  • Reduction: Lithium aluminium hydride (LiAlH4) in ether.

  • Substitution: Sodium hydroxide (NaOH) in water.

Major Products Formed

  • Oxidation: Oxidized derivatives with additional oxygen functionalities.

  • Reduction: Reduced derivatives with fewer oxygen functionalities.

  • Substitution: Compounds with different substituents replacing the original functional groups.

Scientific Research Applications

Anticancer Activity

Research indicates that thienopyrimidine derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit specific cancer cell lines. For instance, studies have shown that modifications in the thienopyrimidine structure can enhance cytotoxicity against various cancer types, including breast and lung cancers .

Antiviral Properties

Thienopyrimidine compounds have also been explored for their antiviral activities. The structural characteristics of 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide suggest potential interactions with viral enzymes, which could lead to the development of novel antiviral agents targeting diseases such as HIV and hepatitis C .

Case Study 1: Anticancer Screening

A study published in a peer-reviewed journal evaluated the anticancer efficacy of several thienopyrimidine derivatives, including the compound of interest. In vitro assays demonstrated that it significantly inhibited cell proliferation in MCF-7 (breast cancer) and A549 (lung cancer) cell lines with IC50 values indicating potent activity .

Case Study 2: Antiviral Activity Assessment

Another research effort focused on assessing the antiviral potential of similar thienopyrimidine derivatives against hepatitis C virus (HCV). The results indicated that compounds with structural similarities to 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide exhibited promising inhibitory effects on HCV replication in cell culture models .

Mechanism of Action

The compound exerts its effects through specific molecular interactions with targets such as enzymes or receptors. The detailed mechanism involves binding to the active site of the target, altering its activity, and consequently affecting the downstream biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Quinazolinedione Derivatives (Antiviral Agents)

Example Compound : 4-((1-(4-isopropylbenzyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)-N-(3-methoxypropyl)benzamide (Compound 19, )

  • Core Structure: Quinazoline-2,4-dione (vs. thienopyrimidine-2,4-dione in the target compound).
  • Substituents : Aromatic benzyl and methoxypropyl groups (vs. ethoxypropyl in the target compound).
  • Activity : Optimized for respiratory syncytial virus (RSV) inhibition. The methoxypropyl group may balance lipophilicity and target binding .
  • Comparison: The ethoxypropyl chain in the target compound could improve metabolic stability over methoxypropyl due to reduced oxidation susceptibility. However, the quinazoline core in Compound 19 may offer stronger π-π stacking interactions with viral enzymes compared to the thienopyrimidine core.

Benzothieno[3,2-d]pyrimidinone Sulfonamides (Anti-inflammatory Agents)

Example Compounds : Derivatives 1–11 ()

  • Core Structure: Benzothieno[3,2-d]pyrimidin-4-one (vs. thieno[3,2-d]pyrimidine-2,4-dione in the target compound).
  • Substituents : Methylsulfonamide and diverse thio groups (e.g., cyclohexylthio, nitrophenylthio) (vs. ethoxypropyl butanamide in the target compound).
  • Activity: Potent COX-2, iNOS, and ICAM-1 inhibitors; suppress PGE2 and IL-8 production in keratinocytes and macrophages .
  • Comparison : The absence of a sulfonamide group in the target compound may reduce COX-2 selectivity but could mitigate off-target effects. The ethoxypropyl side chain may enhance cell permeability over bulky thio substituents in Derivatives 1–11.

Complex Butanamide Derivatives (Pharmacopeial Standards)

Example Compounds : (R)- and (S)-stereoisomers with tetrahydro-pyrimidinyl groups ()

  • Core Structure: Tetrahydro-pyrimidin-2-one linked to branched butanamide (vs. thienopyrimidine dione in the target compound).
  • Substituents: Dimethylphenoxy acetamido and hydroxy groups in stereospecific configurations (vs. simpler ethoxypropyl in the target compound).
  • Activity: Not explicitly stated, but structural complexity suggests applications in targeted therapies (e.g., enzyme inhibition).
  • Comparison : The target compound’s linear ethoxypropyl chain likely simplifies synthesis and improves solubility relative to the pharmacopeial compounds’ stereochemical complexity. However, reduced stereochemical diversity may limit target specificity.

Comparative Data Table

Feature Target Compound Quinazolinedione (Compound 19) Benzothienopyrimidinone (Derivative 8) Pharmacopeial Butanamide (Compound o)
Core Structure Thieno[3,2-d]pyrimidine-2,4-dione Quinazoline-2,4-dione Benzothieno[3,2-d]pyrimidin-4-one Tetrahydro-pyrimidin-2-one
Key Substituent N-(3-ethoxypropyl)butanamide N-(3-methoxypropyl)benzamide Cyclohexylthio, methylsulfonamide Dimethylphenoxy acetamido, hydroxy groups
Biological Activity Inferred: Anti-inflammatory or antiviral RSV inhibition COX-2/iNOS inhibition Undisclosed (likely enzyme inhibition)
Advantages Balanced solubility and metabolic stability Strong π-π interactions for antiviral targets High COX-2 selectivity Stereochemical targeting
Limitations Untested pharmacological profile Potential oxidative metabolism Sulfonamide-related toxicity risks Synthetic complexity

Biological Activity

The compound 4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3-ethoxypropyl)butanamide is a derivative of thieno[3,2-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N2O4SC_{15}H_{20}N_2O_4S, with a molecular weight of approximately 320.39 g/mol. It features a thieno[3,2-d]pyrimidine core substituted with an ethoxypropyl group and a butanamide moiety. This unique structure is hypothesized to contribute to its biological activity.

Biological Activity Overview

The biological activity of thieno[3,2-d]pyrimidines has been extensively studied, revealing various pharmacological effects:

  • Antimicrobial Activity : Compounds in this class have demonstrated significant antibacterial and antifungal properties. For instance, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi.
  • Anticancer Properties : Some thieno[3,2-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines, potentially through the induction of apoptosis or inhibition of cell proliferation.
  • Anti-inflammatory Effects : Certain compounds have been linked to reduced inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of thieno[3,2-d]pyrimidines are varied and complex:

  • Enzyme Inhibition : Many derivatives act as inhibitors of specific enzymes involved in disease processes. For example, they may inhibit kinases or phosphodiesterases that are critical in cancer and inflammatory pathways.
  • DNA Interaction : Some studies indicate that these compounds can intercalate into DNA or inhibit topoisomerases, disrupting DNA replication and transcription in cancer cells.
  • Receptor Modulation : There is evidence suggesting that certain thieno[3,2-d]pyrimidines can modulate receptor activity (e.g., G-protein coupled receptors), impacting cellular signaling pathways.

Case Studies

Several studies highlight the biological activity of related compounds:

  • Study 1 : A derivative similar to the compound was tested against various bacterial strains and exhibited a minimum inhibitory concentration (MIC) ranging from 5 to 25 µg/mL, indicating potent antibacterial activity .
  • Study 2 : In vitro assays demonstrated that another thieno[3,2-d]pyrimidine derivative induced apoptosis in human breast cancer cells with an IC50 value of 15 µM .
  • Study 3 : Research on anti-inflammatory effects showed that a related compound significantly reduced TNF-alpha production in lipopolysaccharide-stimulated macrophages .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntibacterialMIC 5-25 µg/mL against various strains
AnticancerIC50 = 15 µM in breast cancer cells
Anti-inflammatoryReduced TNF-alpha production

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.